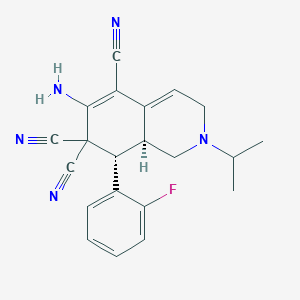
3-(2-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its complex structure, which includes a chromen-4-one core, a trifluoromethyl group, a piperidinylmethyl group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an aldehyde under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Attachment of the Piperidinylmethyl Group: This step involves the reaction of the chromen-4-one intermediate with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable chlorophenylboronic acid or chlorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(2-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a chromanol derivative.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles.
Coupling Reactions: The chlorophenyl group can participate in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Coupling Reactions: Palladium-catalyzed reactions with boronic acids or halides are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of new substituted derivatives.
Coupling Reactions: Formation of new carbon-carbon bonded products.
科学的研究の応用
3-(2-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in inflammatory and oxidative stress pathways.
Receptor Modulation: Modulation of receptors involved in cell signaling and proliferation.
Gene Expression: Regulation of gene expression related to cell survival, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
3-(2-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the piperidinylmethyl group, which may affect its biological activity.
3-(2-chlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methyl group instead of the piperidinylmethyl group, leading to different chemical properties.
3-(2-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-4H-chromen-4-one: Lacks the trifluoromethyl group, which may influence its reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group, piperidinylmethyl group, and chlorophenyl group in 3-(2-chlorophenyl)-7-hydroxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities.
特性
分子式 |
C22H19ClF3NO3 |
|---|---|
分子量 |
437.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C22H19ClF3NO3/c23-16-7-3-2-6-13(16)18-19(29)14-8-9-17(28)15(12-27-10-4-1-5-11-27)20(14)30-21(18)22(24,25)26/h2-3,6-9,28H,1,4-5,10-12H2 |
InChIキー |
PZCDEBPCTKJHHP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4Cl)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B11673382.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11673395.png)


![(2-{[2-(Benzothiazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-phenoxy)-acetic acid](/img/structure/B11673421.png)

![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673433.png)
![N'-[(Z)-(2-Bromophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11673441.png)
![N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N'-(2-methoxy-3-nitro-benzylidene)-hydrazine](/img/structure/B11673446.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11673462.png)
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(4-tert-butylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11673469.png)
![N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11673477.png)
![(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridin-2-YL)(phenyl)methanone](/img/structure/B11673483.png)
![Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1'-biphenyl]-4-yl-2-oxoethyl ester](/img/structure/B11673487.png)
